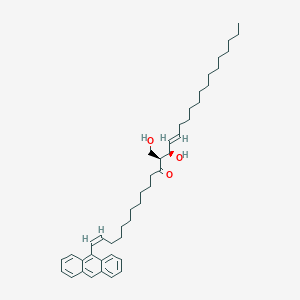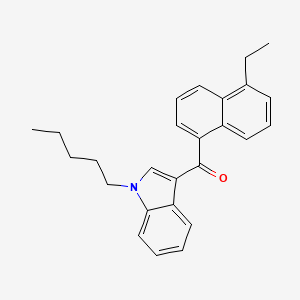
(5-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 210 5-ethylnaphthyl isomer is a synthetic cannabinoid belonging to the naphthoylindole family. It is a positional isomer of JWH 210, with the ethyl side chain located at the 5 position of the naphthyl group rather than the 4 position . This compound is known for its potent cannabimimetic properties and has been identified in various herbal blends . It is primarily used for forensic and research purposes .
Mechanism of Action
Target of Action
The JWH 210 5-ethylnaphthyl isomer is a potent cannabimimetic alkylindole .
Mode of Action
It is a positional isomer of JWH 210, having the ethyl side chain at the 5 position rather than at the 4 position of the naphthyl group . The interaction of this compound with its targets and the resulting changes are yet to be determined .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is unclear .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 210 5-ethylnaphthyl isomer involves the reaction of 5-ethylnaphthalen-1-yl with 1-pentylindol-3-ylmethanone. The reaction typically occurs under controlled conditions with specific reagents and solvents to ensure the desired positional isomer is obtained . The process may involve multiple steps, including the formation of intermediate compounds and purification stages to achieve high purity levels .
Industrial Production Methods
Industrial production of JWH 210 5-ethylnaphthyl isomer follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
JWH 210 5-ethylnaphthyl isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
JWH 210 5-ethylnaphthyl isomer is primarily used in scientific research for its cannabimimetic properties. It is utilized in studies related to:
Forensic Chemistry: The compound is used as a reference standard in forensic toxicology to identify and quantify synthetic cannabinoids in biological samples.
Pharmacology: Researchers study the pharmacological effects of the compound to understand its interaction with cannabinoid receptors.
Toxicology: The compound is used to investigate the toxicological effects of synthetic cannabinoids on various biological systems.
Comparison with Similar Compounds
Similar Compounds
JWH 210: The parent compound with the ethyl side chain at the 4 position of the naphthyl group.
JWH 122: Another synthetic cannabinoid with a similar structure but different side chain substituents.
JWH 018: A well-known synthetic cannabinoid with a different naphthyl group substitution pattern.
Uniqueness
JWH 210 5-ethylnaphthyl isomer is unique due to its specific positional isomerism, which may result in different pharmacological and toxicological properties compared to its parent compound and other similar synthetic cannabinoids . The ethyl side chain at the 5 position of the naphthyl group distinguishes it from other isomers and may influence its binding affinity and activity at cannabinoid receptors .
Properties
IUPAC Name |
(5-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-3-5-8-17-27-18-24(22-12-6-7-16-25(22)27)26(28)23-15-10-13-20-19(4-2)11-9-14-21(20)23/h6-7,9-16,18H,3-5,8,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTHGJZKDOBJTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C(C=CC=C43)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017316 |
Source


|
| Record name | JWH-210 5-Ethylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632469-94-3 |
Source


|
| Record name | JWH-210 5-Ethylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
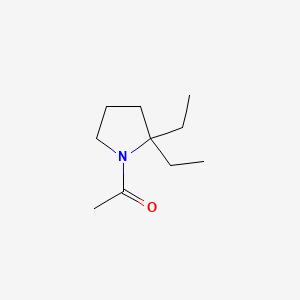
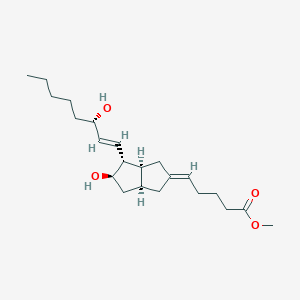

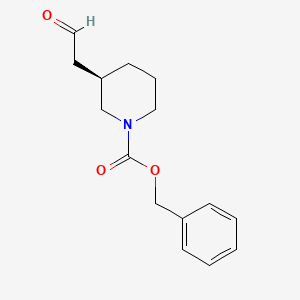
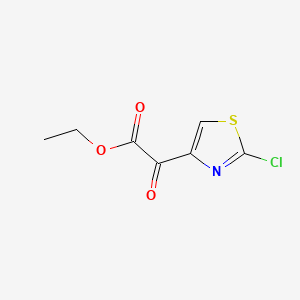
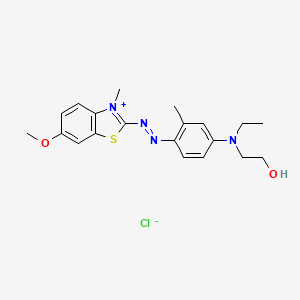

![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)
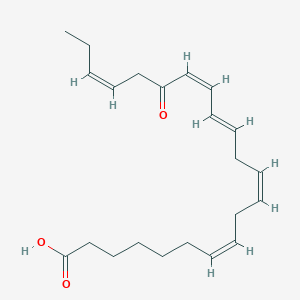
![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)



